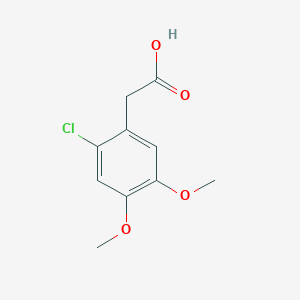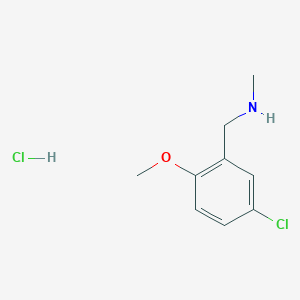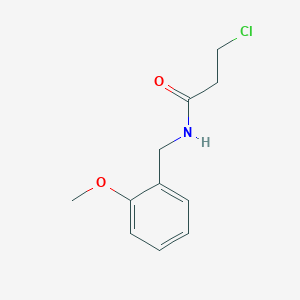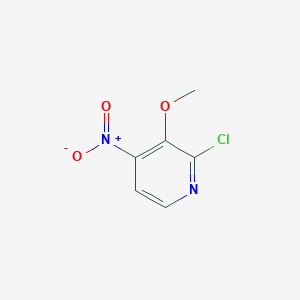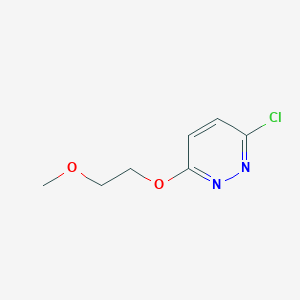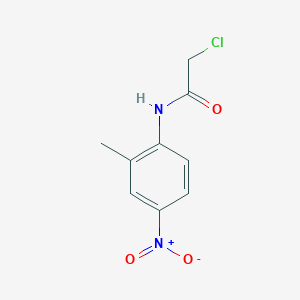
2-chloro-N-(2-methyl-4-nitrophenyl)acetamide
概要
説明
2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide is a synthetic intermediate . It has been used in the synthesis of maternal embryonic leucine zipper kinase (MELK) inhibitors with anticancer activity .
Synthesis Analysis
The synthesis of 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide involves taking p-nitroaniline as a raw material, carrying out an acyl chlorination reaction with a chloroacetic agent and then carrying out a methylation reaction with dimethyl sulfate .Molecular Structure Analysis
The molecular formula of 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide is C9H9ClN2O3 . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide can be used as a reactant/reagent for the synthetic preparation of oxindole derivatives as inhibitors of tyrosine kinase .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide include a melting point of 109.5-110 °C, a predicted boiling point of 374.9±27.0 °C, and a predicted density of 1.391±0.06 g/cm3 . It is a solid at room temperature and has a pale yellow to yellow color .科学的研究の応用
Molecular Structure and Conformation
- Conformational Analysis : A study analyzed the conformation of the N—H bond in 2-chloro-N-(2-methyl-4-nitrophenyl)acetamide, observing its syn and anti conformations related to methyl and nitro groups, respectively. This study also compared the geometric parameters of this compound with similar acetanilides, finding dual intermolecular N—H⋯O hydrogen bonds (Gowda et al., 2007).
Synthesis and Derivatives
- Synthesis of Derivatives : Research focused on the synthesis of derivatives from this compound, such as N-omega-oxides and their antimalarial activities. The study highlighted the correlation between antimalarial potency and the size/electron donation of phenyl ring substituents (Werbel et al., 1986).
- Dye Intermediate Characterization : Another study identified and synthesized a dye intermediate related to this compound, revealing insights into its application in the dye industry (Drabina et al., 2009).
Biological Activities and Applications
- Antibacterial Potential : A recent study explored the antibacterial activity of this compound derivatives against Klebsiella pneumoniae. The study investigated its cytotoxic and pharmacokinetic profiles, proposing its potential as a new antibacterial drug (Cordeiro et al., 2020).
- Herbicidal Activity : Research has shown the use of chloroacetamide herbicides, including derivatives of this compound, in agriculture. These compounds have been analyzed for their metabolic pathways and potential carcinogenicity (Coleman et al., 2000).
Material Science Applications
- Polymer Synthesis : A study conducted the synthesis of new AB-type monomers for polybenzimidazoles from N-(4,5-dichloro-2-nitrophenyl)acetamide, which is structurally related to this compound. This research contributed to the development of materials in polymer science (Begunov & Valyaeva, 2015).
Environmental Impact
- Environmental Behavior : The environmental behavior of chloroacetamide herbicides, including derivatives of this compound, has been studied. This research includes their reception and activity in soil and the effect of factors like wheat straw and irrigation on their efficacy (Banks & Robinson, 1986).
Optical and Electronic Properties
- DFT Calculations and Optical Properties : A study using DFT calculations investigated the optical properties of orcinolic derivatives, including those derived from this compound. This research contributes to the understanding of these compounds in various fields including material sciences (Wannalerse et al., 2022).
Safety and Hazards
作用機序
Target of Action
It has been used in the synthesis of inhibitors forMaternal Embryonic Leucine Zipper Kinase (MELK) , and it possibly acts on penicillin-binding protein . These proteins play crucial roles in cell division and bacterial cell wall synthesis, respectively.
Mode of Action
It is suggested that the chloro atom in the molecule improves its activity, possibly by stabilizing the molecule in the target enzyme at the site .
Biochemical Pathways
Given its potential role in the synthesis of melk inhibitors , it may impact pathways related to cell division and growth.
Pharmacokinetics
It is soluble in dmf and dmso , which suggests it could be well-absorbed and distributed in the body
生化学分析
Biochemical Properties
2-chloro-N-(2-methyl-4-nitrophenyl)acetamide can be used as a reactant/reagent for the synthetic preparation of oxindole derivatives as inhibitors of tyrosine kinase
Cellular Effects
It has been used in the synthesis of inhibitors of MELK, which suggests that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a synthetic intermediate used in the production of MELK inhibitors, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
2-chloro-N-(2-methyl-4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c1-6-4-7(12(14)15)2-3-8(6)11-9(13)5-10/h2-4H,5H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSWELOJKQQJGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20326234 | |
| Record name | 2-chloro-N-(2-methyl-4-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20326234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83473-10-3 | |
| Record name | 83473-10-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525659 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-N-(2-methyl-4-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20326234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





